molecular formula C4H10INO B1254160 Morpholinium iodide CAS No. 58464-45-2

Morpholinium iodide

Cat. No.: B1254160
CAS No.: 58464-45-2
M. Wt: 215.03 g/mol
InChI Key: VAWHFUNJDMQUSB-UHFFFAOYSA-N
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Description

Morpholinium iodide is a heteroatom six-membered ring ammonium halide salt with the molecular formula C₄H₁₀INO. It is commonly used as a precursor in the synthesis of perovskite opto-electronic devices . This compound is known for its high purity and superior performance in various applications .

Mechanism of Action

Target of Action

Morpholinium iodide is a heteroatom 6-membered ring ammonium halide salt . It is primarily used as a precursor in perovskite opto-electronic devices . The primary targets of this compound are the components of these devices, where it plays a crucial role in their functioning .

Mode of Action

The mode of action of this compound is primarily through its interaction with the components of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Biochemical Pathways

It is known that the compound plays a significant role in the functioning of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Result of Action

The result of this compound’s action is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance of these devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in perovskite opto-electronic devices can be affected by factors such as temperature and the presence of other chemicals . Furthermore, its biodegradability under aerobic conditions has been studied, indicating that environmental conditions can influence its persistence in the environment .

Chemical Reactions Analysis

Morpholinium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Morpholinium iodide has a wide range of scientific research applications:

Properties

CAS No.

58464-45-2

Molecular Formula

C4H10INO

Molecular Weight

215.03 g/mol

IUPAC Name

morpholin-4-ium;iodide

InChI

InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H

InChI Key

VAWHFUNJDMQUSB-UHFFFAOYSA-N

SMILES

C1COCCN1.I

Canonical SMILES

C1COCC[NH2+]1.[I-]

Key on ui other cas no.

58464-45-2

Related CAS

110-91-8 (Parent)

Synonyms

morpholine
morpholine hydrochloride
morpholine hydroiodide
morpholine phosphate
morpholine phosphate (3:1)
morpholine phosphonate (1:1)
morpholine sulfite (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholinium iodide
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Morpholinium iodide
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Morpholinium iodide
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Morpholinium iodide
Reactant of Route 6
Morpholinium iodide

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